2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
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Description
2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a useful research compound. Its molecular formula is C16H17N5O2S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.08236715 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research has shown that derivatives of thiazole and triazole, which share structural similarities with the compound , exhibit significant antimicrobial and anticancer activities. For example, compounds synthesized from thiazole precursors demonstrated in vitro antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Another study highlighted the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties, indicating a potential for developing new pharmacological agents (Abu‐Hashem et al., 2020).
Synthesis and Characterization
The synthesis of complex thiazole and triazole derivatives provides insight into the chemical properties and potential applications of such compounds. A study on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives, for instance, investigated their cyclooxygenase (COX) inhibitory activity, highlighting the relevance of these compounds in medical research for their anti-inflammatory properties (Ertas et al., 2022). Additionally, derivatives of 4(3H)-quinazolinones from methyl 2-isothiocyanatobenzoate have been synthesized, showcasing the versatility of thiazole compounds in creating a variety of biologically active molecules (Dean & Papadopoulos, 1982).
Central Nervous System Penetrability
A specific study on a structurally similar compound, 4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, indicated its ability to effectively penetrate the blood-brain barrier, which is crucial for the development of central nervous system-active pharmaceuticals. This highlights the potential of related thiazole compounds in treating neurological disorders (Rosen et al., 1990).
Properties
IUPAC Name |
2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-3-21-14(11-6-4-5-7-12(11)23-2)19-20-16(21)25-10-13(22)18-15-17-8-9-24-15/h4-9H,3,10H2,1-2H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMWDUHXZHVNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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